molecular formula C18H26N4O3S B11116829 1-[(3-methoxyphenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine

1-[(3-methoxyphenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B11116829
M. Wt: 378.5 g/mol
InChI Key: UMRBBXWXABLFJM-UHFFFAOYSA-N
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Description

1-(3-METHOXYBENZENESULFONYL)-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a methoxybenzenesulfonyl group and a trimethylpyrazolylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Methoxybenzenesulfonyl Chloride: This can be achieved by reacting 3-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Preparation of the Piperazine Derivative: The piperazine ring is functionalized by reacting with the methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trimethylpyrazolylmethyl Group: The final step involves the alkylation of the piperazine derivative with 1,3,5-trimethyl-4-chloromethylpyrazole under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZENESULFONYL)-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzenesulfonyl or 3-carbonylbenzenesulfonyl derivatives.

    Reduction: Formation of 3-methoxybenzenesulfide or 3-methoxybenzenethiol derivatives.

    Substitution: Formation of 3-halobenzenesulfonyl or 3-alkylbenzenesulfonyl derivatives.

Scientific Research Applications

1-(3-METHOXYBENZENESULFONYL)-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE: Lacks the trimethylpyrazolylmethyl group, resulting in different chemical properties and applications.

    1-(3-METHOXYBENZENESULFONYL)-4-(4-METHYLPYRAZOL-1-YL)PIPERAZINE: Contains a different pyrazole derivative, leading to variations in biological activity.

Uniqueness

1-(3-METHOXYBENZENESULFONYL)-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE is unique due to the presence of both the methoxybenzenesulfonyl and trimethylpyrazolylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C18H26N4O3S

Molecular Weight

378.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C18H26N4O3S/c1-14-18(15(2)20(3)19-14)13-21-8-10-22(11-9-21)26(23,24)17-7-5-6-16(12-17)25-4/h5-7,12H,8-11,13H2,1-4H3

InChI Key

UMRBBXWXABLFJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC

Origin of Product

United States

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